molecular formula C7H9NO4 B13516638 2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid

2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid

Cat. No.: B13516638
M. Wt: 171.15 g/mol
InChI Key: PJZLRSBZQYZNOL-UHFFFAOYSA-N
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Description

2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by the presence of a prop-2-yn-1-yl group attached to an azanediyl diacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid typically involves the reaction of propargylamine with diacetic acid derivatives. One common method includes:

    Starting Materials: Propargylamine and diacetic acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium with a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.

    Procedure: Propargylamine is added to a solution of diacetic acid under stirring. The mixture is heated to a specific temperature (usually around 60-80°C) for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the diacetic acid moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Methylazanediyl)diacetic acid: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.

    Iminodiacetic acid: Lacks the prop-2-yn-1-yl group and has a simpler structure.

Uniqueness

2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds like iminodiacetic acid.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

2-[carboxymethyl(prop-2-ynyl)amino]acetic acid

InChI

InChI=1S/C7H9NO4/c1-2-3-8(4-6(9)10)5-7(11)12/h1H,3-5H2,(H,9,10)(H,11,12)

InChI Key

PJZLRSBZQYZNOL-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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